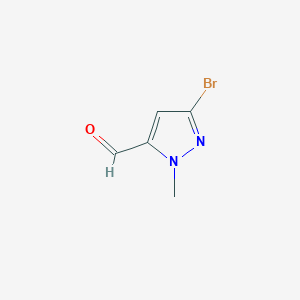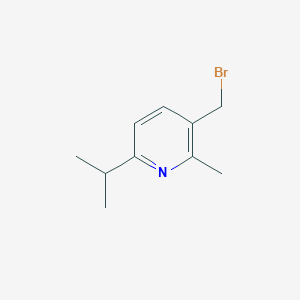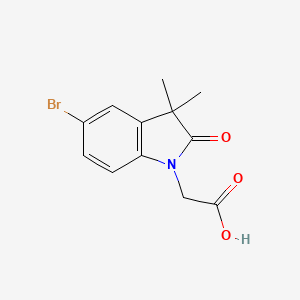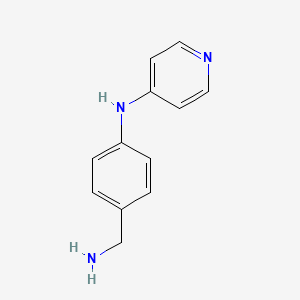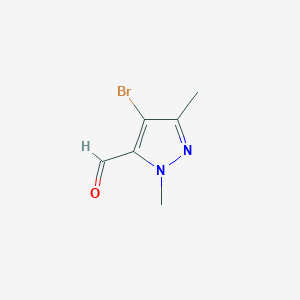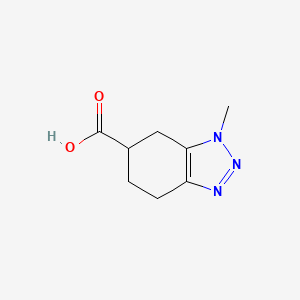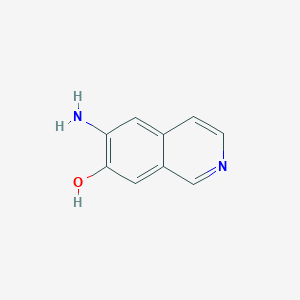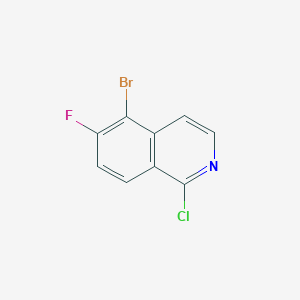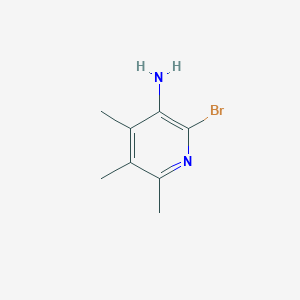
2-Bromo-4,5,6-trimethylpyridin-3-amine
概要
説明
2-Bromo-4,5,6-trimethylpyridin-3-amine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the second position and three methyl groups at the fourth, fifth, and sixth positions of the pyridine ring, along with an amine group at the third position
作用機序
Target of Action
The primary target of 2-Bromo-4,5,6-trimethylpyridin-3-amine is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .
Mode of Action
The compound interacts with its target, the p38α MAP kinase, by inhibiting its activity
Biochemical Pathways
The inhibition of p38α MAP kinase affects various cellular processes, particularly the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . This suggests that the compound may have a role in modulating inflammatory responses.
Result of Action
The inhibition of p38α MAP kinase by this compound can potentially modulate a variety of cellular processes, particularly those related to inflammation . By inhibiting the release of pro-inflammatory cytokines, the compound may help to reduce inflammation and its associated symptoms.
生化学分析
Biochemical Properties
2-Bromo-4,5,6-trimethylpyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the p38α mitogen-activated protein kinase (MAPK), a serine/threonine kinase that links extracellular signals to the intracellular machinery modulating a plethora of cellular processes . The compound acts as an inhibitor of p38α MAPK, which is involved in the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . This inhibition is crucial for therapeutic strategies targeting cytokine-driven diseases such as rheumatoid arthritis and psoriasis .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of p38α MAPK affects the release of pro-inflammatory cytokines, thereby impacting inflammatory responses in cells . Additionally, it has been observed to affect the pathogenesis of neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, and multiple sclerosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the ATP-binding site of p38α MAPK, acting as an ATP-competitive inhibitor . This binding prevents the phosphorylation and activation of downstream targets, thereby inhibiting the MAPK signaling pathway. The inhibition of p38α MAPK leads to a decrease in the production of pro-inflammatory cytokines, which is beneficial for treating inflammatory and neurodegenerative diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained inhibition of p38α MAPK . Its degradation over time can lead to a decrease in its inhibitory effects, necessitating the need for optimized dosing regimens in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38α MAPK without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to liver and kidney tissues . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels. The compound’s metabolism primarily involves its conversion to inactive metabolites, which are then excreted from the body . Understanding these metabolic pathways is crucial for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . The compound’s ability to cross cellular membranes and reach its target sites is essential for its efficacy as a therapeutic agent.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization to the cytoplasm and nucleus allows it to effectively inhibit p38α MAPK and modulate gene expression, thereby exerting its therapeutic effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5,6-trimethylpyridin-3-amine can be achieved through several methods. One common approach involves the bromination of 4,5,6-trimethylpyridin-3-amine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-Bromo-4,5,6-trimethylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup for reduction reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids or aldehydes derived from the oxidation of methyl groups.
Reduction Reactions: The primary product is the corresponding amine.
科学的研究の応用
2-Bromo-4,5,6-trimethylpyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammatory diseases.
Material Science: The compound is utilized in the development of advanced materials, including organic semiconductors and liquid crystals.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.
Chemical Synthesis:
類似化合物との比較
Similar Compounds
2-Bromo-3-methylpyridine: Similar structure but lacks the additional methyl groups at the fourth, fifth, and sixth positions.
4,5,6-Trimethylpyridin-3-amine: Similar structure but lacks the bromine atom at the second position.
2-Bromo-4-methylpyridine: Similar structure but lacks the additional methyl groups at the fifth and sixth positions.
Uniqueness
2-Bromo-4,5,6-trimethylpyridin-3-amine is unique due to the presence of both the bromine atom and three methyl groups, which confer distinct chemical properties and reactivity. This combination of substituents allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
2-bromo-4,5,6-trimethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-4-5(2)7(10)8(9)11-6(4)3/h10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIVTFUPLCLWQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)Br)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


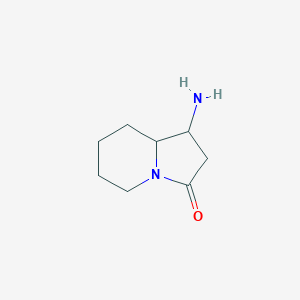
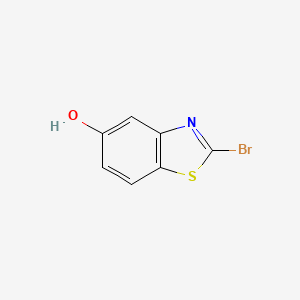
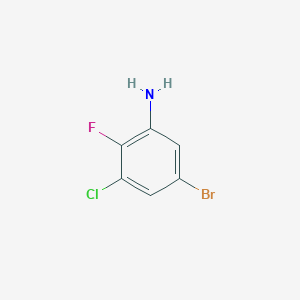
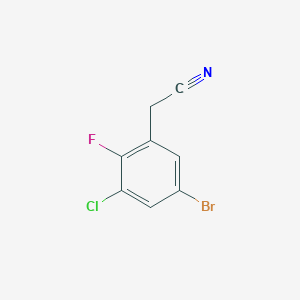
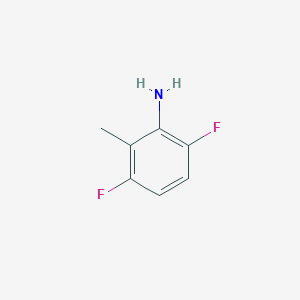
![8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1380740.png)
